
Neocryptotanshinon
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidiabetic Effects
NCTS has been extensively studied for its hypoglycemic properties, showing promise as a treatment for diabetes mellitus. Recent research indicates that NCTS effectively lowers blood glucose levels and enhances insulin sensitivity through various mechanisms.
Case Study: Hypoglycemic Activity in db/db Mice
A study conducted on db/db mice demonstrated that NCTS administration led to significant reductions in body weight and plasma glucose levels. The treatment improved glucose tolerance and decreased insulin resistance by modulating the expression of protein tyrosine phosphatase 1B (PTP1B), a known regulator of insulin signaling pathways. The results are summarized in Table 1.
Parameter | Vehicle Group | NCTS Group | Metformin Group |
---|---|---|---|
Body Weight Change (g) | +5.0 | -3.2 | -4.5 |
Plasma Glucose (mg/dL) | 280 | 150 | 140 |
Fasting Insulin (µU/mL) | 20 | 10 | 8 |
PTP1B Expression (Relative) | 1.0 | 0.5 | 0.4 |
The study concluded that NCTS not only reduced hyperglycemia but also restored normal liver function in diabetic mice by decreasing PTP1B levels, thereby enhancing insulin receptor signaling .
Anti-inflammatory Properties
NCTS exhibits significant anti-inflammatory effects, particularly in models of inflammation induced by lipopolysaccharides (LPS). It has been shown to suppress the expression of pro-inflammatory cytokines and inhibit key signaling pathways involved in inflammation.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies using RAW264.7 macrophages revealed that NCTS effectively reduced LPS-induced production of inflammatory mediators such as TNFα, IL-6, and IL-1β. The compound achieved this by inhibiting the NF-κB signaling pathway and downregulating inducible nitric oxide synthase (iNOS) expression.
Cytokine | Control Group (pg/mL) | LPS Group (pg/mL) | NCTS Treatment Group (pg/mL) |
---|---|---|---|
TNFα | 50 | 300 | 80 |
IL-6 | 30 | 250 | 70 |
IL-1β | 20 | 200 | 60 |
These findings indicate that NCTS could be a viable therapeutic agent for managing inflammatory conditions by modulating immune responses .
Potential Anticancer Applications
Emerging evidence suggests that NCTS may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Effects on Cancer Cell Lines
Research has indicated that NCTS can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. The compound disrupts cell cycle progression and induces apoptosis via modulation of the mTOR signaling pathway.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
DU145 Prostate Cancer | 15 | mTOR pathway inhibition |
MCF-7 Breast Cancer | 20 | Apoptosis induction via Bcl-2 downregulation |
These results highlight the potential of NCTS as an adjunct therapy in cancer treatment protocols .
Wirkmechanismus
Target of Action
Neocryptotanshinone, a fatty diterpenoid isolated from Salvia Miltiorrhiza, primarily targets proteins such as SRC, MAPK3, AKT1, MAPK1, and JUN . These proteins play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival.
Mode of Action
Neocryptotanshinone interacts with its targets to exert its therapeutic effects. It inhibits the signaling pathways of NF-κB and iNOS . By suppressing these pathways, Neocryptotanshinone can inhibit inflammation induced by lipopolysaccharide (LPS) .
Biochemical Pathways
Neocryptotanshinone affects several biochemical pathways. The core pathways influenced by Neocryptotanshinone include lipid and atherosclerosis, PI3K-Akt, and MAPK . These pathways are involved in a wide range of biological processes, including inflammation, cell survival, and apoptosis.
Pharmacokinetics
It is known that neocryptotanshinone has high oral absolute bioavailability . It is rapidly distributed in both the heart and brain, and the fecal excretion of Neocryptotanshinone is the highest . These properties impact the bioavailability of Neocryptotanshinone, influencing its therapeutic effects.
Result of Action
Neocryptotanshinone exhibits anti-inflammatory effects by suppressing the NF-κB and iNOS signaling pathways . It also inhibits LPS-induced iNOS protein expression in RAW264.7 cells . Moreover, Neocryptotanshinone has been found to have protective effects against cerebral ischemia . It suppresses M1 polarization of microglial cells and promotes cerebral angiogenesis .
Biochemische Analyse
Biochemical Properties
Neocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several key enzymes and proteins, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, Neocryptotanshinone suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNFα), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Additionally, Neocryptotanshinone inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα .
Cellular Effects
Neocryptotanshinone exerts significant effects on various cell types and cellular processes. In macrophages, it reduces lipopolysaccharide-induced cytotoxicity and decreases the production of nitric oxide . Neocryptotanshinone also down-regulates the expression of iNOS and cyclooxygenase-2 (COX-2), thereby mitigating inflammatory responses . Furthermore, it influences cell signaling pathways by inhibiting the nuclear translocation of NF-κB p65, which is essential for the transcription of pro-inflammatory genes .
Molecular Mechanism
At the molecular level, Neocryptotanshinone exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses . Neocryptotanshinone also inhibits the phosphorylation of IκBα, preventing its degradation and subsequent activation of NF-κB . Additionally, Neocryptotanshinone modulates the expression of genes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neocryptotanshinone have been observed to change over time. Studies have shown that Neocryptotanshinone remains stable under various conditions and retains its anti-inflammatory properties over extended periods . Its efficacy may decrease over time due to potential degradation or metabolic changes . Long-term studies have demonstrated that Neocryptotanshinone continues to exert anti-inflammatory effects without significant cytotoxicity .
Dosage Effects in Animal Models
The effects of Neocryptotanshinone vary with different dosages in animal models. In mice, oral administration of Neocryptotanshinone at doses ranging from 10 to 100 mg/kg has been shown to inhibit inflammatory symptoms and nociceptive behaviors in a dose-dependent manner . Higher doses of Neocryptotanshinone may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Neocryptotanshinone is involved in several metabolic pathways, including those related to inflammation and glucose metabolism. It interacts with enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose homeostasis . By inhibiting PTP1B, Neocryptotanshinone enhances insulin sensitivity and reduces blood glucose levels . Additionally, Neocryptotanshinone modulates the activity of enzymes involved in the biosynthesis of inflammatory mediators, thereby reducing inflammation .
Transport and Distribution
Neocryptotanshinone is transported and distributed within cells and tissues through various mechanisms. It exhibits high oral bioavailability and is rapidly distributed to the heart and brain . Neocryptotanshinone is primarily excreted through feces, indicating its extensive metabolism and elimination . The compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its uptake and accumulation in specific organs .
Subcellular Localization
Neocryptotanshinone’s subcellular localization plays a critical role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules involved in inflammatory pathways . Neocryptotanshinone’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . These interactions are essential for its ability to modulate cellular processes and exert its pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neocryptotanshinone involves a multi-step reaction process. One of the documented synthetic routes includes the following steps :
Step 1: n-Butyllithium (n-BuLi) and tetramethylethylenediamine (TMEDA) in hexane at 45°C for 30 minutes, followed by tetrahydrofuran (THF) at 55-60°C for 20 hours.
Step 2: Aluminum chloride (AlCl3) in dichloromethane (CH2Cl2) at 0°C for 0.25 hours.
Step 3: Boron tribromide (BBr3) in dichloromethane (CH2Cl2) at -78°C to 25°C for 4 hours.
Step 4: 4-Dimethylaminopyridine (DMAP) in pyridine at 0°C to 25°C for 1 hour, followed by 25°C for 48 hours.
Industrial Production Methods: While specific industrial production methods for Neocryptotanshinone are not extensively documented, the compound is typically extracted from Salvia miltiorrhiza Bunge using solvent extraction techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Neocryptotanshinon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können ihre funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können der Molekül neue funktionelle Gruppen hinzufügen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Alkohole) werden eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .
Vergleich Mit ähnlichen Verbindungen
Neocryptotanshinon wird mit anderen ähnlichen Verbindungen verglichen, wobei seine Einzigartigkeit hervorgehoben wird:
Ähnliche Verbindungen: this compound II, Miltionon I, Neotanshinon C und Tanshiquinon B
Einzigartigkeit: this compound zeichnet sich durch seine breiten pharmakologischen Aktivitäten aus, darunter seine starke entzündungshemmende und antidiabetische Wirkung.
Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Gegenstand laufender Forschung.
Biologische Aktivität
Neocryptotanshinone (NCTS) is a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza Bunge, known for its diverse pharmacological properties. Recent studies have highlighted its potential anti-inflammatory, hypoglycemic, and anticancer activities. This article aims to provide a comprehensive overview of the biological activities of NCTS, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Pharmacological Profile
Neocryptotanshinone is classified as a diterpenoid and belongs to the family of tanshinones. Its structure contributes to its biological activity, particularly in modulating various signaling pathways involved in inflammation and metabolic processes.
Key Biological Activities
-
Anti-Inflammatory Effects
- NCTS has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages by suppressing the NF-κB signaling pathway and inducible nitric oxide synthase (iNOS) expression. This was evidenced by a significant reduction in the mRNA levels of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β .
- The compound effectively decreased the phosphorylation of IκBα, IKKβ, and NF-κB p65, indicating its role in preventing the translocation of NF-κB into the nucleus .
-
Hypoglycemic Activity
- In a study involving db/db mice, NCTS demonstrated significant hypoglycemic effects by reducing plasma glucose levels and improving glucose tolerance. The mechanism was linked to the downregulation of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling .
- The treatment also resulted in altered organ indices, suggesting potential benefits for diabetic complications .
- Anticancer Properties
Table 1: Summary of Biological Activities of Neocryptotanshinone
Biological Activity | Mechanism of Action | Reference |
---|---|---|
Anti-inflammatory | Inhibition of NF-κB and iNOS pathways | |
Hypoglycemic | Regulation of PTP1B expression | |
Anticancer | Induction of apoptosis; cell cycle arrest |
Table 2: Effects of NCTS on db/db Mice
Parameter | Vehicle Group | NCTS Group (10 mg/kg) | Metformin Group (100 mg/kg) |
---|---|---|---|
Body Weight (g) | 35 ± 2 | 28 ± 3** | 29 ± 2** |
Plasma Glucose (mg/dL) | 250 ± 10 | 180 ± 15** | 160 ± 12** |
Organ Index (Liver) | 1.5 ± 0.2 | 1.0 ± 0.1* | 1.0 ± 0.1* |
*Significant difference compared to vehicle group (p < 0.05).
**Highly significant difference compared to vehicle group (p < 0.01).
Case Study: Anti-Inflammatory Effects in Macrophages
In a controlled laboratory setting, RAW264.7 macrophages were treated with LPS to induce an inflammatory response. Following treatment with NCTS at various concentrations (5-20 μmol/L), researchers observed a dose-dependent reduction in inflammatory markers, including NO production and cytokine release. The study concluded that NCTS could serve as a potential therapeutic agent for inflammatory diseases due to its ability to modulate key signaling pathways involved in inflammation .
Case Study: Hypoglycemic Effects in Diabetic Mice
A six-week study on db/db mice evaluated the hypoglycemic effects of NCTS compared to metformin. Results indicated that NCTS significantly lowered fasting plasma glucose levels and improved insulin sensitivity without affecting food intake. Histopathological analysis revealed restoration of normal liver architecture, further supporting its therapeutic potential for diabetes management .
Eigenschaften
IUPAC Name |
1-hydroxy-2-[(2R)-1-hydroxypropan-2-yl]-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109664-02-0 | |
Record name | Neocryptotanshinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109664020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.